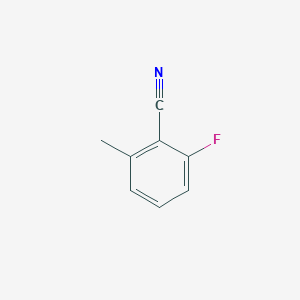

2-Fluoro-6-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSKOUQDVWADGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595528 | |

| Record name | 2-Fluoro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198633-76-0 | |

| Record name | 2-Fluoro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-6-methylbenzonitrile

CAS Number: 198633-76-0

This technical guide provides a comprehensive overview of 2-Fluoro-6-methylbenzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Physicochemical Properties

This compound, also known as 2-Cyano-3-fluorotoluene, is a versatile chemical intermediate.[3] The presence of a fluorine atom enhances its reactivity and stability, making it a valuable component in the design of complex molecular structures.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 198633-76-0 | [2] |

| Molecular Formula | C₈H₆FN | [3] |

| Molecular Weight | 135.14 g/mol | [3] |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | 44 - 48 °C | [3] |

| Boiling Point | ~207.4 °C | [2] |

| Purity | ≥ 98% (GC) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two plausible methods are the Sandmeyer reaction starting from 2-fluoro-6-methylaniline and a nucleophilic aromatic substitution reaction from 2,6-difluorotoluene.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 2-fluoro-6-methylaniline. The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile.

Materials:

-

2-Fluoro-6-methylaniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Toluene

-

Ice

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: A solution of 2-fluoro-6-methylaniline in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper cyanide solution. The reaction mixture is stirred and gradually warmed to room temperature, and then heated to promote the substitution reaction.

-

Work-up: After the reaction is complete, the mixture is cooled and extracted with toluene. The organic layers are combined and washed with water, a dilute sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield this compound.

Logical Relationship of Sandmeyer Reaction

Caption: Synthetic pathway via Sandmeyer reaction.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons and methyl protons with characteristic chemical shifts and coupling constants due to the fluorine atom. |

| ¹³C NMR | Distinct signals for the eight carbon atoms, with the carbon attached to the fluorine showing a characteristic doublet. Aromatic carbons and the nitrile carbon will also have specific chemical shifts. |

| FT-IR (cm⁻¹) | Strong absorption band for the nitrile group (C≡N) around 2230 cm⁻¹. Bands for C-F stretching and aromatic C-H and C=C stretching. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (135.14), along with characteristic fragmentation patterns. |

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various high-value chemicals.

-

Pharmaceuticals: It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[1]

-

Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides, where the fluoro and cyano groups contribute to the biological activity and efficacy of the final products.[1]

-

Materials Science: It is also employed in the development of advanced materials, including polymers and coatings, to enhance their chemical and physical properties.[1]

Experimental Workflow for Application in Drug Discovery

References

2-Fluoro-6-methylbenzonitrile molecular weight

An In-depth Technical Guide to 2-Fluoro-6-methylbenzonitrile

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's physicochemical properties, applications, safety and handling protocols, and a representative synthetic methodology.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound with the molecular formula C₈H₆FN.[1][2] Its molecular weight is 135.14 g/mol .[1][2] The presence of a fluorine atom and a nitrile group on the benzene ring imparts unique chemical reactivity, making it a valuable building block in organic synthesis.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 135.14 g/mol | [1][2] |

| Molecular Formula | C₈H₆FN | [1][2] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 39 - 48 °C | [1][4][5] |

| Boiling Point | 207.4 ± 20.0 °C (Predicted) | [4][5] |

| Purity | ≥98% (GC), with >99% also available | [1][5][6] |

Table 2: Compound Identifiers

| Identifier | Value | References |

| CAS Number | 198633-76-0 | [1][3][5][6] |

| Synonym | 2-Cyano-3-fluorotoluene | [1] |

| MDL Number | MFCD06660277 | [1][2] |

| PubChem ID | 18677151 | [1] |

Applications in Research and Development

This compound is a key intermediate in various fields due to its unique chemical structure. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules in drug discovery.[3][7]

-

Pharmaceutical Development : It serves as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and novel drug candidates.[3][5][6] Its structure is incorporated into complex molecules designed for targeted therapies.[1][3]

-

Agrochemicals : This compound is used in the formulation of modern pesticides, herbicides, and fungicides to improve their efficacy.[1][5][6]

-

Materials Science : It is employed in the development of advanced materials, such as polymers and coatings, to enhance their properties.[1][8]

-

Chemical Research : In academic and industrial laboratories, it is a versatile reagent for synthesizing complex organic molecules.[6][8]

Caption: Applications of this compound.

Safety and Handling

This compound is classified as toxic and requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Statements

| Hazard Code | Description | References |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled | |

| H315 | Causes skin irritation | [9] |

| H319 | Causes serious eye irritation | [9] |

Handling and Storage:

-

Use only in a well-ventilated area or under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9]

-

Avoid breathing dust, fumes, or vapors.[9]

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

Experimental Protocols: Synthesis

Detailed experimental protocols for the synthesis of this compound are proprietary to manufacturers. However, a general synthetic procedure for a structurally similar compound, 2-fluoro-6-hydroxybenzonitrile, from 2-fluoro-6-methoxybenzonitrile is publicly available and can serve as an illustrative example of the chemical transformations that may be involved.[12]

General Procedure for Demethylation to form a Hydroxybenzonitrile:

-

Reaction Setup: 2-fluoro-6-methoxybenzonitrile is combined with an aqueous solution of pyridinium hydrochloride in a reaction flask under a protective atmosphere.[12]

-

Reaction Conditions: The mixture is heated to approximately 190 °C and stirred for several hours to facilitate the demethylation reaction.[12]

-

Workup: After cooling, water is added to the reaction mixture. The product is then extracted into an organic solvent, such as methyl tert-butyl ether.[12]

-

Purification: The organic phase is washed with an aqueous base and then with water. The aqueous phases are combined, acidified, and the final product is extracted with a solvent like dichloromethane.[12]

-

Isolation: The solvent is removed under vacuum to yield the final product, 2-fluoro-6-hydroxybenzonitrile.[12]

Caption: General workflow for chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 198633-76-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. dataintelo.com [dataintelo.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. BP Recorridos | Virtual tour generated by Panotour [bprecorridos360.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. This compound CAS No. 198633-76-0 [alfachemch.com]

- 12. 2-FLUORO-6-HYDROXYBENZONITRILE CAS#: 140675-43-0 [m.chemicalbook.com]

An In-depth Technical Guide on the Physical Properties of 2-Fluoro-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-6-methylbenzonitrile (CAS No. 198633-76-0), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document collates available data from various sources and presents it in a structured format for ease of reference and comparison. Detailed, generalized experimental protocols for the determination of these properties are also provided, alongside a visual representation of a typical experimental workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, reaction setup, and purification. The data presented below has been compiled from chemical suppliers and databases. It is important to note that some of the data, such as boiling point and density, are predicted values and should be confirmed experimentally for precise applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Cyano-3-fluorotoluene | [2][3][4] |

| CAS Number | 198633-76-0 | [1][2] |

| Molecular Formula | C₈H₆FN | [2] |

| Molecular Weight | 135.14 g/mol | [2] |

| Appearance | White to orange to green powder to crystal | [2][3][4] |

| Melting Point | 39 - 48 °C | [1] |

| Boiling Point (Predicted) | 207.4 ± 20.0 °C | [1] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | N/A |

| Flash Point | 90.5 - 91 °C | N/A |

| Purity | ≥ 98% (by GC) | [2][3][4] |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Remarks |

| Solubility | No quantitative data available. | The compound is a solid at room temperature and should be stored in a dry environment. Its solubility in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) should be determined experimentally. |

| Log P (Octanol/Water Partition Coefficient) | 1.885 | This value suggests a moderate level of lipophilicity. |

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~ 7.4 - 7.6 | m | Aromatic Protons |

| ~ 2.5 | s | Methyl Protons | |

| ¹³C NMR | ~ 160 - 165 | d (J≈250 Hz) | C-F |

| ~ 130 - 140 | m | Aromatic Carbons | |

| ~ 115 - 125 | m | Aromatic Carbons | |

| ~ 115 - 120 | s | Cyano Carbon | |

| ~ 15 - 20 | q | Methyl Carbon |

Table 4: Predicted Key IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~ 2220 - 2240 | Strong |

| C-F (Aromatic) | ~ 1200 - 1300 | Strong |

| C-H (Aromatic) | ~ 3000 - 3100 | Medium |

| C-H (Methyl) | ~ 2850 - 2960 | Medium |

| C=C (Aromatic) | ~ 1450 - 1600 | Medium to Strong |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 135 | [M]⁺ (Molecular Ion) |

| 134 | [M-H]⁺ |

| 120 | [M-CH₃]⁺ |

| 108 | [M-HCN]⁺ |

Experimental Protocols

The following are generalized protocols for determining the key physical properties of an organic solid like this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a capillary tube is tapped into the powder to collect a small sample (2-3 mm in height).[5][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[5]

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

-

Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.[7]

Boiling Point Determination (Thiele Tube Method - for liquids, adaptable for high-melting solids)

As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure or using specialized equipment. A general method for liquids is described here.

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid heats, trapped air in the capillary tube will be expelled, seen as a stream of bubbles. The heating is continued until a steady stream of bubbles emerges. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination (for solids)

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is filled with a liquid in which the compound is insoluble (e.g., water, if appropriate, or a non-polar solvent). The initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The volume of the solid is the difference between the final and initial volume readings.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume.

Solubility Determination

-

Qualitative Assessment: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane) is added to each test tube.

-

Observation: The tubes are agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble. For more quantitative analysis, the amount of solvent required to dissolve a specific mass of the compound can be determined.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physical properties of a newly synthesized or received batch of this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 198633-76-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 198633-76-0 | TCI Deutschland GmbH [tcichemicals.com]

- 5. ursinus.edu [ursinus.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. community.wvu.edu [community.wvu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 2-Fluoro-6-methylbenzonitrile: A Technical Overview

For researchers, scientists, and professionals in drug development, understanding the solubility of novel compounds is a cornerstone of successful formulation and synthesis. This technical guide provides an in-depth look at the available solubility data for 2-Fluoro-6-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical agents. While specific quantitative solubility data remains limited in publicly accessible literature, this document collates qualitative information from various sources and presents a generalized experimental framework for its determination.

Physicochemical Properties

A foundational understanding of the compound's physical characteristics is essential before delving into its solubility.

| Property | Value |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Melting Point | 44 - 48 °C |

| Appearance | White to orange to green powder to crystal |

Qualitative Solubility Data

| Solvent | Context of Use |

| Triflic Acid | Used as a solvent for the starting material in a chemical reaction.[1] |

| Dichloromethane (DCM) | Used as an extraction solvent, implying solubility.[1] |

| Ethyl Acetate (EtOAc) | Employed as an extraction and purification solvent. |

| Organic Solvents (General) | Fluoro-analogs are noted to have slightly increased solubility in organic solvents.[2] |

It is important to note that while these solvents are effective for dissolving this compound in the context of synthesis and purification, they do not provide information on the saturation limits.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of this compound is outlined below. This method, commonly known as the isothermal shake-flask method, is a reliable technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the shaker bath at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, avoiding disturbance of the sediment. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. The filter should be compatible with the solvent.

-

Dilution: Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

Caption: Workflow for determining the equilibrium solubility of a compound using the isothermal shake-flask method.

This guide provides a comprehensive overview of the currently available solubility information for this compound. While quantitative data is sparse, the provided qualitative insights and a robust experimental protocol offer a solid foundation for researchers and drug development professionals to proceed with their work. The generation of precise solubility data through standardized methods, as outlined here, is a critical next step in fully characterizing this important pharmaceutical intermediate.

References

In-depth Technical Guide on 2-Fluoro-6-methylbenzonitrile: An Analysis of Available Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral properties of 2-Fluoro-6-methylbenzonitrile (also known as 2-Cyano-3-fluorotoluene), a compound of interest in pharmaceutical and agrochemical synthesis. Despite a comprehensive search of publicly available scientific databases and literature, experimental spectral data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this specific compound remains largely unavailable. This guide therefore summarizes the existing physical and predicted data, outlines general experimental protocols for acquiring such data, and provides a logical framework for the analysis of this molecule.

Molecular and Physical Properties

While experimental spectra are not readily accessible, the fundamental properties of this compound have been documented. This information is crucial for its handling, synthesis, and potential analytical characterization.

| Property | Value |

| CAS Number | 198633-76-0 |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Appearance | White to orange to green powder/crystal |

| Melting Point | 39-46 °C |

| Boiling Point | Approximately 207.4 °C (Predicted) |

| Purity | Often available at >98.0% (GC) |

Source: Chemical supplier data sheets.

Predicted Spectral Data

In the absence of experimental spectra, computational predictions can offer insights into the expected spectral characteristics.

Mass Spectrometry (MS):

Predicted mass-to-charge ratios (m/z) for various adducts of this compound can be calculated. These predictions are valuable for identifying the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 136.05571 |

| [M+Na]⁺ | 158.03765 |

| [M-H]⁻ | 134.04115 |

| [M+NH₄]⁺ | 153.08225 |

| [M+K]⁺ | 174.01159 |

| [M]⁺ | 135.04788 |

Note: These values are computationally predicted and may differ slightly from experimental results.

Experimental Protocols for Spectral Data Acquisition

For researchers seeking to generate spectral data for this compound, the following standard methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). The resulting spectrum would be expected to show signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling constants influenced by the fluorine and cyano substituents.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to identify the number of unique carbon environments. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and cyano groups, while the methyl carbon would appear in the aliphatic region.

Infrared (IR) Spectroscopy:

-

An IR spectrum could be obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or a thin film. Key characteristic peaks would be expected for the C≡N stretch (typically around 2220-2240 cm⁻¹), C-F stretch, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

-

A mass spectrum can be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). The resulting spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular structure.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for characterizing this compound using a combination of spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Fluoro-6-methylbenzonitrile (CAS RN: 198633-76-0), a versatile building block in pharmaceutical and agrochemical research.[1] Adherence to these protocols is critical to ensure a safe laboratory environment.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[2] The compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation.[3]

Table 1: GHS Hazard Statement Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[2] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[3] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C8H6FN |

| Molecular Weight | 135.14 g/mol |

| Appearance | White to Orange to Green powder to crystal[2] |

| Melting Point | 44.0 to 48.0 °C |

Section 2: Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risks.

Engineering Controls:

-

Work in a well-ventilated area.[4]

-

Use a chemical fume hood for all weighing and transfer operations to minimize inhalation exposure.[4]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specific Equipment | Purpose |

| Eye and Face Protection | Safety goggles with side-shields or a face shield.[4] | To protect eyes from dust particles and splashes.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact. Gloves should be inspected before use and changed frequently.[4] |

| Body Protection | Laboratory coat, long-sleeved.[4] | To protect skin and personal clothing from contamination.[4] |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask).[4] | To be used when handling the powder outside of a fume hood or if dust generation is likely.[4] |

General Hygiene Practices:

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

-

Remove contaminated clothing promptly and wash it before reuse.

Storage:

-

Store in a cool, dark, and well-ventilated place.[5]

-

Keep the container tightly closed.[2]

-

Store locked up.[5]

Section 3: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

Table 3: First Aid Protocols

| Exposure Route | First Aid Measures |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[2] Never give anything by mouth to an unconscious person.[3] |

| Skin Contact | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[2] Take off immediately all contaminated clothing and wash it before reuse. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists: Get medical advice/attention.[6] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. If not breathing, give artificial respiration.[3] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment.[3] Evacuate personnel to safe areas.[3] Avoid dust formation and breathing vapors, mist, or gas.[3]

-

Environmental Precautions: Do not let the product enter drains.[7]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust.[3] Sweep up and shovel the material into suitable, closed containers for disposal.[3]

Section 4: Toxicological Information

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are typically derived from studies on structurally similar compounds or from computational toxicological models.

Section 5: Disposal Considerations

Dispose of contents and containers in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains or waterways.[7] Waste should be handled as hazardous material.

This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 198633-76-0 | TCI Deutschland GmbH [tcichemicals.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

2-Fluoro-6-methylbenzonitrile material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Fluoro-6-methylbenzonitrile

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the material's characteristics.

Chemical Identification

This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its fluorinated structure enhances reactivity and stability, making it a valuable building block in organic synthesis.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Cyano-3-fluorotoluene[1] |

| CAS Number | 198633-76-0[1] |

| Molecular Formula | C₈H₆FN[1] |

| Molecular Weight | 135.14 g/mol [1] |

| Purity | ≥ 98% (GC)[1] |

Physical and Chemical Properties

The physical state of this compound is a solid, appearing as a white to orange or green powder or crystal.[1]

| Property | Value |

| Appearance | White to orange to green powder to crystal[1] |

| Physical State | Solid[2][3] |

| Melting Point | 39 - 48 °C[1][2] |

| Boiling Point | 207.4 ± 20.0 °C (Predicted)[2] |

| Flash Point | 90.6±21.8 °C[2] |

Hazard Identification and GHS Classification

This material is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled, and causes serious irritation to skin and eyes.[4]

| GHS Classification | Hazard Statement |

| Signal Word | Danger |

| Pictograms | Skull and crossbones, Exclamation mark |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4] |

| Serious Eye Damage/Irritation | H318 / H319: Causes serious eye damage / Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[4] |

Safe Handling and Emergency Protocols

Detailed procedures for safe handling and emergency response are critical when working with this compound.

Experimental Protocols: First Aid Measures

The following protocols should be followed immediately in case of exposure.

| Exposure Route | Protocol |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[3] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[3] |

| Skin Contact | IF ON SKIN: Wash with plenty of water. Take off immediately all contaminated clothing and wash it before reuse. Call a POISON CENTER or doctor if you feel unwell. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[3] |

Methodology for Accidental Release (Spill Cleanup)

-

Ensure Adequate Ventilation : Use only in a well-ventilated area or under a chemical fume hood.[3][5]

-

Personal Precautions : Wear appropriate personal protective equipment (PPE), including gloves, clothing, and eye/face protection, to prevent skin and eye contact.[3] Avoid breathing dust.

-

Containment and Cleanup : Sweep up the solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[3]

-

Environmental Precautions : Prevent the material from entering drains or the environment.[3]

-

Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Fire-Fighting Measures

| Aspect | Protocol |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[3] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3] |

Storage and Transportation

Proper storage and transportation are essential to maintain the chemical's integrity and ensure safety.

| Requirement | Specification |

| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store locked up.[3] Recommended storage is at room temperature in a cool, dark place (<15°C). |

| Incompatible Materials | Strong oxidizing agents, strong acids.[3] |

| UN Number | UN3439[3] |

| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S.[3] |

| Hazard Class | 6.1[3] |

| Packing Group | III[3] |

Visualized Workflows and Relationships

To better illustrate the procedural and informational relationships, the following diagrams are provided.

Caption: Logical flow of information within the MSDS for this compound.

Caption: Workflow for handling an accidental spill of this compound.

References

An In-depth Technical Guide to 2-Cyano-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic applications of 2-Cyano-3-fluorotoluene. Also known as 3-Fluoro-2-methylbenzonitrile, this compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutics. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes comparative data from closely related isomers to provide a broader context for its potential characteristics and reactivity.

Chemical Identity and Physical Properties

2-Cyano-3-fluorotoluene is an aromatic nitrile. The presence of the electron-withdrawing cyano and fluoro groups, along with the methyl group, on the benzene ring suggests a unique reactivity profile, making it a point of interest in medicinal chemistry.

Table 1: Chemical Identifiers for 2-Cyano-3-fluorotoluene

| Identifier | Value |

| Systematic Name | 3-Fluoro-2-methylbenzonitrile |

| Synonym | 2-Cyano-3-fluorotoluene |

| CAS Number | 185147-06-2 |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| InChI Key | DMQFTNHJWVKVGE-UHFFFAOYSA-N |

Table 2: Physical Properties of 2-Cyano-3-fluorotoluene and Related Isomers

| Property | 2-Cyano-3-fluorotoluene (Predicted/Reported) | 4-Cyano-2-fluorotoluene (Experimental) | 3-Fluoro-4-methylbenzonitrile (Experimental) | 4-Fluoro-2-methylbenzonitrile (Experimental) |

| Physical State | Liquid[1] | Solid | Solid | Solid |

| Appearance | Colorless to light-colored liquid[2] | - | - | - |

| Boiling Point | 203.0 ± 20.0 °C (Predicted) | - | - | - |

| Melting Point | Not determined | 55-58 °C | 47-51 °C | 70-74 °C |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | - | - | - |

| Solubility in Water | Low solubility[2] | - | - | - |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform)[2] | - | - | - |

Spectral Data

Detailed experimental spectral data for 2-Cyano-3-fluorotoluene is not widely available in the public domain. However, a certificate of analysis confirms that the proton NMR and infrared spectra conform to the expected structure. A patent provides a mass spectrometry data point.

Table 3: Spectral Data for 2-Cyano-3-fluorotoluene

| Technique | Data |

| Proton NMR (¹H NMR) | Conforms to Structure[3] |

| Infrared (IR) Spectroscopy | Conforms to Structure[3] |

| Mass Spectrometry (LCMS) | m/z = 151.0 (M+H)⁺[4] |

Safety and Handling

2-Cyano-3-fluorotoluene is classified as a toxic substance. Appropriate personal protective equipment (PPE), including impermeable gloves, safety glasses with side-shields, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area, preferably a fume hood.

Table 4: Hazard Information for 2-Cyano-3-fluorotoluene

| Hazard | Description |

| GHS Pictograms | Toxic |

| Hazard Statements | Toxic by inhalation, in contact with skin and if swallowed.[1] |

| Precautionary Statements | Wear suitable protective clothing, gloves and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment. In case of accident or if you feel unwell, seek medical advice immediately.[1] |

Reactivity and Synthetic Applications

2-Cyano-3-fluorotoluene serves as a valuable building block in organic synthesis. Its functional groups offer multiple sites for chemical modification. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring can undergo further substitution, and the methyl group can be functionalized, for example, through free-radical bromination.

Role in Drug Discovery

This compound has been utilized as a starting material in the synthesis of selective androgen receptor modulators (SARMs) and inhibitors of the p53-MDM2 interaction.[5] Its derivatives have shown promising bioavailability and anabolic activity in preclinical studies.[5]

Experimental Protocols

Wohl-Ziegler Bromination of 3-Fluoro-2-methylbenzonitrile

This protocol describes the bromination of the methyl group of 3-Fluoro-2-methylbenzonitrile, a key step in the synthesis of more complex molecules.[6][7]

Workflow Diagram:

Caption: Wohl-Ziegler Bromination Workflow.

Detailed Methodology:

-

A suspension of 3-fluoro-2-methylbenzonitrile (5.28 g, 39.1 mmol) in carbon tetrachloride (196.0 mL) is heated to 80°C under a nitrogen atmosphere.[6][7]

-

N-Bromosuccinimide (NBS) (7.31 g, 41.06 mmol) and azobisisobutyronitrile (AIBN) (0.64 g, 3.91 mmol) are added to the mixture.[6][7]

-

The resulting mixture is heated to 100°C and stirred for 6 hours.[6][7]

-

After the reaction is complete, the mixture is cooled to room temperature.[6][7]

-

The reaction mixture is diluted with saturated aqueous ammonium chloride (150 mL) and extracted with dichloromethane (3 x 150 mL).[6][7]

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[6][7]

Logical Relationships in Synthesis

The synthesis of advanced pharmaceutical intermediates often involves a multi-step process where a core scaffold, such as 2-Cyano-3-fluorotoluene, is sequentially functionalized.

Caption: General Synthetic Pathway.

Conclusion

References

- 1. WO2020131597A1 - Pyrimidone derivatives as selective cytotoxic agents against hiv infected cells - Google Patents [patents.google.com]

- 2. 3-Fluoro-2-Methylbenzonitrile | Properties, Applications, Safety Data & Supplier China [nj-finechem.com]

- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 4. WO2022032019A1 - Btk inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Functionalized Double Strain-Promoted Stapled Peptides for Inhibiting the p53-MDM2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Fluoro-6-methylbenzonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-methylbenzonitrile, a fluorinated aromatic nitrile, has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern imparts desirable physicochemical properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted applications of this compound, with a particular focus on its role in drug discovery. Detailed experimental protocols for its synthesis are presented, alongside a thorough characterization of its properties.

Introduction and Historical Context

While the precise date and first synthesis of this compound are not prominently documented in readily available literature, its utility appears to have been recognized with the growing importance of fluorinated compounds in medicinal chemistry. The introduction of fluorine into organic molecules can significantly enhance metabolic stability, binding affinity to biological targets, and bioavailability.[1] As a versatile intermediate, this compound provides a scaffold for the construction of complex molecular architectures for targeted therapies.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below for easy reference.

| Property | Value | Reference |

| CAS Number | 198633-76-0 | [1][4] |

| Molecular Formula | C₈H₆FN | [5] |

| Molecular Weight | 135.14 g/mol | [5] |

| Appearance | White to orange to green powder/crystal | [5] |

| Melting Point | 44 - 48 °C | [5] |

| Boiling Point | ~207.4 °C | [4] |

| Purity | >98.0% (GC) | [5] |

| Synonyms | 2-Cyano-3-fluorotoluene | [5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methyl protons will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the nitrile carbon, the carbons of the aromatic ring, and the methyl carbon. The carbons attached to the fluorine atom will show coupling (C-F coupling). Predicted ¹³C NMR data can be found in chemical databases such as PubChem.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by the following key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (nitrile) stretch | 2220 - 2260 |

| C-F (aryl fluoride) stretch | 1100 - 1400 |

| C-H (aromatic) stretch | 3000 - 3100 |

| C-H (methyl) stretch | 2850 - 2960 |

| C=C (aromatic) stretch | 1450 - 1600 |

Mass Spectrometry (MS):

Electron impact mass spectrometry would show a molecular ion peak (M+) at m/z = 135. The fragmentation pattern would likely involve the loss of HCN (m/z = 108) and other characteristic fragments of substituted benzene rings.

Synthesis of this compound

The synthesis of this compound is not commonly detailed in single, dedicated research publications. However, a robust and widely applicable synthetic route involves the Sandmeyer reaction, a classic method for converting an aromatic amine to a nitrile.[6][7] The starting material for this synthesis is 2-fluoro-6-methylaniline.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from 2-fluoro-6-methylaniline.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is a representative procedure based on the principles of the Sandmeyer reaction.

Materials:

-

2-Fluoro-6-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to stabilize CuCN solution)

-

Ice

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-fluoro-6-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide. If the CuCN is not readily soluble, a solution of sodium cyanide in water can be added to form a soluble complex. This solution should also be cooled in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether.

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to yield a pure product.

-

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical industry. Its structural features are incorporated into compounds targeting a range of therapeutic areas.

Role as a Key Intermediate

The presence of the fluorine atom can block metabolic oxidation at that position, increasing the half-life of a drug. The nitrile group can act as a hydrogen bond acceptor or can be further transformed into other functional groups such as amines or carboxylic acids.

Example: Synthesis of A₂A/A₂B Adenosine Receptor Antagonists

A notable application of the methylbenzonitrile core structure is in the development of dual A₂A/A₂B adenosine receptor antagonists. These receptors are implicated in various physiological and pathological processes, including inflammation and immune responses. Antagonists of these receptors are being investigated for the treatment of various diseases, including cancer.

A recent study detailed the design and synthesis of a series of triazole-pyrimidine-methylbenzonitrile derivatives as potent dual A₂A/A₂B adenosine receptor antagonists.[8] In these compounds, the methylbenzonitrile moiety plays a crucial role in binding to the receptor, with the cyano group forming a polar interaction with an asparagine residue (Asn282) in the A₂B receptor.[8]

A₂A/A₂B Adenosine Receptor Signaling Pathway

The signaling pathway of A₂A and A₂B adenosine receptors primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

References

- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. karger.com [karger.com]

- 5. 2-Fluoro-6-iodobenzonitrile(79544-29-9) 1H NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 2-Fluoro-6-methylbenzonitrile: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-Fluoro-6-methylbenzonitrile, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While experimental data for this specific molecule is not extensively available in the public domain, this paper outlines the established quantum mechanical methods used for analogous compounds to predict its molecular structure, vibrational frequencies, and electronic properties. The protocols and data presented herein are based on well-documented density functional theory (DFT) and time-dependent DFT (TD-DFT) studies of similar fluorinated and methylated benzonitrile derivatives.[3][4][5] This guide serves as a robust framework for researchers initiating computational investigations into this and related molecules.

Introduction

This compound (C₈H₆FN) is a substituted aromatic nitrile recognized for its role as a versatile building block in organic synthesis.[2] Its unique molecular architecture, featuring a fluorine atom and a methyl group ortho to the nitrile functionality, imparts specific electronic and steric properties that are of considerable interest in the design of novel bioactive molecules.[1][2] Theoretical studies, particularly those employing quantum chemistry, are indispensable for elucidating the fundamental molecular properties that govern the reactivity and interaction of such compounds.

This whitepaper details the standard computational protocols for a thorough theoretical characterization of this compound. The methodologies described are based on successful theoretical studies of closely related molecules such as 2-fluoro-5-methylbenzonitrile and 5-fluoro-2-methylbenzonitrile.[3][4][5] The objective is to provide a predictive and comparative framework for understanding its structural parameters, spectroscopic signatures, and electronic behavior.

Computational Methodology

The theoretical investigation of this compound would typically be performed using quantum mechanical calculations, with Density Functional Theory (DFT) being the most common and effective method for such systems.[3][4][5]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable conformation (the ground state structure). This is crucial as all subsequent calculations are performed on this optimized structure.

Experimental Protocol:

-

Software: Gaussian 09W or a similar quantum chemistry software package is typically used.[5]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such calculations.[3]

-

Basis Set: A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[3]

-

Procedure: The initial structure of this compound is drawn in a molecular editor and subjected to geometry optimization without any symmetry constraints. The convergence criteria are typically set to the software's default values, ensuring a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface.

Vibrational Spectroscopy

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimentally observed vibrational bands to specific molecular motions.

Experimental Protocol:

-

Software: The same software as for geometry optimization (e.g., Gaussian 09W) is used.

-

Method: The vibrational frequencies are calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

-

Procedure: Following the geometry optimization, a frequency calculation is performed. The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. The potential energy distribution (PED) analysis, often performed using software like VEDA 4, is used to provide a quantitative assignment of the vibrational modes.[5]

Electronic Properties

The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), provide insights into its reactivity and intermolecular interactions.

Experimental Protocol:

-

Software: Gaussian 09W or a similar package.

-

Method: The electronic properties are calculated at the optimized geometry using the same DFT method and basis set. For excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is employed.[6]

-

Procedure:

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized on the molecule's electron density surface. The MEP map reveals the regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

-

UV-Vis Spectrum: A TD-DFT calculation is performed to predict the electronic absorption wavelengths, oscillator strengths, and major contributions of the electronic transitions.

-

Predicted Molecular and Spectroscopic Data

Based on the methodologies described, the following tables summarize the expected quantitative data for this compound. The values presented are hypothetical and serve as a template for what a computational study would yield.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.35 | C1-C2-F | 119.5 |

| C-C (ring) | 1.39 - 1.41 | C2-C1-C6 | 120.0 |

| C-CH₃ | 1.51 | C1-C6-C(H₃) | 121.0 |

| C≡N | 1.16 | C1-C≡N | 179.0 |

| C-H (ring) | 1.08 | ||

| C-H (methyl) | 1.09 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Scaled (cm⁻¹) | Assignment (PED %) |

| ~3070 | ~3190 | ~3062 | ν(C-H) aromatic |

| ~2980 | ~3100 | ~2976 | νₐₛ(CH₃) |

| ~2940 | ~3060 | ~2938 | νₛ(CH₃) |

| ~2230 | ~2320 | ~2227 | ν(C≡N) |

| ~1600 | ~1660 | ~1594 | ν(C=C) |

| ~1480 | ~1540 | ~1478 | δₐₛ(CH₃) |

| ~1280 | ~1330 | ~1277 | ν(C-F) |

| ~1220 | ~1270 | ~1219 | ν(C-CH₃) |

| ~800 | ~830 | ~797 | γ(C-H) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric; PED: Potential Energy Distribution.

Table 3: Predicted Electronic Properties

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | ~3.5 Debye |

| First Excitation Energy (TD-DFT) | ~4.8 eV |

| Absorption Wavelength (λₘₐₓ) | ~258 nm |

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical study of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpcbs.com [ijpcbs.com]

Methodological & Application

Synthesis of 2-Fluoro-6-methylbenzonitrile: A Detailed Guide for Researchers

Application Notes and Protocols for the Preparation of a Key Pharmaceutical and Agrochemical Intermediate

This document provides detailed application notes and experimental protocols for the synthesis of 2-fluoro-6-methylbenzonitrile, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this molecule, featuring a fluorine atom and a methyl group ortho to a nitrile functionality, imparts specific electronic and steric properties that are highly sought after in medicinal and process chemistry.

Three primary synthetic strategies are presented, catering to different starting material availability and laboratory capabilities: the Sandmeyer reaction, the Rosenmund-von Braun reaction, and modern palladium-catalyzed cyanation. Each section includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.

Sandmeyer Reaction from 2-Fluoro-6-methylaniline

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a nitrile.[1][2] This pathway involves the diazotization of 2-fluoro-6-methylaniline followed by a copper-catalyzed cyanation.

Experimental Protocol:

A two-step, one-pot procedure is employed for the synthesis of this compound from 2-fluoro-6-methylaniline.

Step 1: Diazotization of 2-Fluoro-6-methylaniline

-

In a well-ventilated fume hood, a solution of 2-fluoro-6-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) is prepared in a reaction vessel equipped with a stirrer and a thermometer.

-

The solution is cooled to 0-5 °C in an ice-water bath.

-

A pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The addition is monitored to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the complete addition of sodium nitrite, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt is typically indicated by a color change.

Step 2: Cyanation of the Diazonium Salt

-

In a separate reaction vessel, a solution or suspension of copper(I) cyanide (1.0-1.5 eq) and sodium or potassium cyanide (1.0-1.5 eq) in water or a suitable organic solvent is prepared. This mixture is heated to a temperature typically ranging from 60-80 °C.

-

The cold diazonium salt solution from Step 1 is then slowly added to the heated copper cyanide solution. Vigorous nitrogen evolution is expected. The rate of addition should be controlled to maintain the reaction temperature and avoid excessive foaming.

-

After the addition is complete, the reaction mixture is stirred at the elevated temperature for 1-2 hours to ensure the reaction goes to completion.

-

The reaction mixture is then cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as vacuum distillation or column chromatography, to afford pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Fluoro-6-methylaniline |

| Key Reagents | Sodium nitrite, Copper(I) cyanide |

| Typical Yield | 60-80% |

| Purity | >98% (after purification) |

Experimental Workflow:

Sandmeyer reaction workflow for the synthesis of this compound.

Rosenmund-von Braun Reaction from 2-Fluoro-6-bromotoluene

Experimental Protocol:

-

In a dry reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a thermometer, 2-fluoro-6-bromotoluene (1.0 eq) and copper(I) cyanide (1.2-2.0 eq) are combined in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

The reaction mixture is heated to a high temperature, typically in the range of 150-200 °C, under an inert atmosphere (e.g., nitrogen or argon).

-

The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can vary from several hours to over 24 hours depending on the substrate and reaction temperature. A patent for the synthesis of an isomer, 4-fluoro-2-methylbenzonitrile from 2-bromo-5-fluorotoluene, describes refluxing in DMF at 152-155°C for 24 hours, which can lead to charring and a difficult work-up.[4]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into an aqueous solution of ferric chloride or a mixture of ferric chloride and hydrochloric acid to decompose the copper complexes and facilitate the isolation of the product.

-

The product is extracted with an organic solvent (e.g., toluene, ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Fluoro-6-bromotoluene |

| Key Reagent | Copper(I) cyanide |

| Typical Yield | 50-70% |

| Purity | >97% (after purification) |

Logical Relationship Diagram:

Key steps in the Rosenmund-von Braun synthesis of this compound.

Palladium-Catalyzed Cyanation of 2-Fluoro-6-bromotoluene

Modern palladium-catalyzed cross-coupling reactions offer a milder and often more efficient alternative to traditional methods for the synthesis of aryl nitriles.[5][6] These methods can tolerate a wider range of functional groups and often proceed under less harsh conditions. A variety of cyanide sources can be employed, including less toxic alternatives to copper(I) cyanide.

Experimental Protocol:

This protocol describes a general procedure for the palladium-catalyzed cyanation of an aryl bromide.

-

To a dry Schlenk tube or a similar reaction vessel equipped with a magnetic stir bar is added 2-fluoro-6-bromotoluene (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst, typically 0.5-5 mol%), and a suitable phosphine ligand (e.g., PPh₃, XPhos, SPhos, typically 1-10 mol%).

-

A cyanide source is then added. This can be zinc cyanide (Zn(CN)₂, 0.5-0.7 eq) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], a less toxic alternative, 0.3-0.5 eq).[6]

-

A base, such as sodium carbonate (Na₂CO₃) or potassium acetate (KOAc), may be required depending on the specific catalytic system.

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) several times.

-

A degassed solvent, such as N,N-dimethylformamide (DMF), dimethylacetamide (DMAC), or a mixture of solvents like dioxane and water, is added via syringe.[5]

-

The reaction mixture is heated to a temperature typically ranging from 80-120 °C. The reaction progress is monitored by GC or TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.

-

The mixture is filtered to remove inorganic salts and the palladium catalyst.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography or vacuum distillation to afford pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Fluoro-6-bromotoluene |

| Key Reagents | Palladium catalyst, Phosphine ligand, Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) |

| Typical Yield | 70-95% |

| Purity | >99% (after purification) |

Signaling Pathway Diagram (Catalytic Cycle):

Generalized catalytic cycle for palladium-catalyzed cyanation.

These detailed protocols and accompanying data provide a comprehensive resource for researchers and professionals in drug development and agrochemical synthesis, facilitating the efficient and reliable production of this compound. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and considerations regarding reagent toxicity and waste disposal.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

Application Notes: 2-Fluoro-6-methylbenzonitrile as a Versatile Building Block in the Synthesis of Kinase Inhibitors

Introduction

2-Fluoro-6-methylbenzonitrile is a valuable and versatile building block in modern organic synthesis, particularly in the development of targeted therapeutics.[1][2][3] Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to a nitrile functionality, provides a strategic starting point for the construction of complex heterocyclic scaffolds. This is of particular interest in the field of medicinal chemistry, where the synthesis of potent and selective kinase inhibitors is a primary focus for the treatment of various diseases, including cancer and autoimmune disorders.[2][4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methyl and nitrile groups offer multiple avenues for synthetic diversification.[3]

Key Applications in Drug Discovery

One of the most significant applications of this compound lies in its potential as a precursor for the synthesis of carbazole-based kinase inhibitors. Carbazoles and their partially saturated tetrahydrocarbazole analogues are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[5] A notable example is in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for the treatment of B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[1]

The strategic placement of the fluoro and methyl groups on the benzonitrile ring allows for the regioselective synthesis of highly substituted carbazole derivatives that can be further elaborated into potent kinase inhibitors. The synthetic protocols outlined below describe a plausible pathway from this compound to a key 6-fluoro-8-methyl-1,2,3,4-tetrahydrocarbazole intermediate, a scaffold with significant potential for the development of novel BTK inhibitors and other targeted therapies.

Experimental Protocols

Herein, we provide a series of detailed experimental protocols for the multi-step synthesis of a 6-fluoro-8-methyl-1,2,3,4-tetrahydrocarbazole intermediate, starting from this compound. This synthetic route highlights the utility of the starting material as a versatile building block.

Overall Synthetic Scheme

A plausible synthetic route to a carbazole derivative.

Protocol 1: Synthesis of 2-Fluoro-6-methylbenzamide (Hydrolysis)

This protocol describes the hydrolysis of the nitrile group of this compound to the corresponding primary amide.

-

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Sodium carbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in water, slowly add concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-